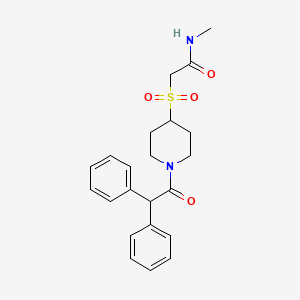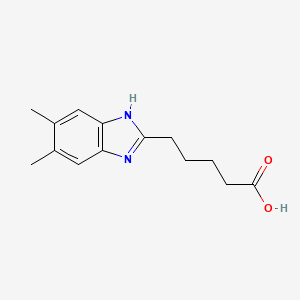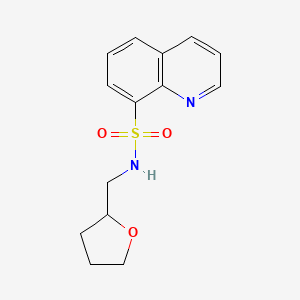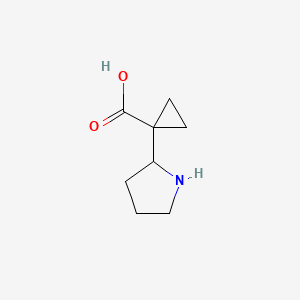![molecular formula C22H21N5O3 B2916435 N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251675-21-4](/img/structure/B2916435.png)
N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” is a compound that contains a triazole, a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole have important application value in various fields .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . A facile, effective, and eco-friendly method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
The N-mesityl group has been shown to significantly enhance the rate of N-heterocyclic carbene (NHC)-catalyzed reactions, particularly those involving α-functionalized aldehydes . This effect is attributed to the N-mesityl group making the initial addition of the NHC to the aldehyde irreversible, thus accelerating the formation of the Breslow intermediate. This property is crucial for a variety of reactions, including annulations, oxidations, and redox reactions .
Antimicrobial Applications
Triazole derivatives, which include the core structure of the compound , are known for their antimicrobial properties. They are capable of binding with various enzymes and receptors in biological systems, showing activity against a range of Gram-positive and Gram-negative bacteria . This makes them valuable in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance.
Anticancer Activity
The triazole core is also present in compounds that have demonstrated anticancer activity. Specific derivatives have shown cytotoxic activities against various cancer cell lines, indicating the potential of this compound class in cancer therapy .
Antiviral Potential
The structural versatility of triazole derivatives allows them to interact with viral enzymes and receptors, providing a basis for the development of new antiviral drugs. This is particularly important as the global community continues to face emerging viral threats .
Enzyme Inhibition
Triazole derivatives have been explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial for treating diseases like glaucoma, Alzheimer’s disease, and hormone-dependent cancers.
Antioxidant Properties
Compounds with triazole moieties have been identified as potent antioxidants. They can neutralize free radicals and protect cells against oxidative damage, which is a contributing factor in many chronic diseases .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of triazole derivatives make them candidates for pain relief and inflammation management. This is particularly relevant for conditions like arthritis and other chronic pain disorders .
Antiepileptic and Anticonvulsant Effects
Some triazole derivatives have shown promise as antiepileptic and anticonvulsant agents. This opens up possibilities for their use in managing seizure disorders and contributing to the range of available treatments for epilepsy .
Mecanismo De Acción
Target of Action
The primary targets of the compound “N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” are currently unknown. This compound is a derivative of the 1,2,4-triazole class , which is known to interact with a variety of enzymes and receptors . .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities due to their ability to form specific interactions with different target receptors . The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This hydrogen acceptor/donor (HAD) behavior could play a significant role in enhancing the biological activity of the compound.
Biochemical Pathways
1,2,4-triazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYZILGCEANUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)

![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)


![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)


![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)